molecular formula C14H10Cl2FNO2 B12597145 Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- CAS No. 610320-74-6

Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-

Katalognummer: B12597145
CAS-Nummer: 610320-74-6
Molekulargewicht: 314.1 g/mol
InChI-Schlüssel: WVIOSPGCTSUJNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- is a chemical compound with the molecular formula C14H9Cl2FNO2. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of chlorine and fluorine atoms in its structure makes it a compound of interest for various synthetic and analytical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-fluorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, making it a potent compound in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

610320-74-6

Molekularformel

C14H10Cl2FNO2

Molekulargewicht

314.1 g/mol

IUPAC-Name

3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide

InChI

InChI=1S/C14H10Cl2FNO2/c15-9-5-11(13(19)12(16)6-9)14(20)18-7-8-1-3-10(17)4-2-8/h1-6,19H,7H2,(H,18,20)

InChI-Schlüssel

WVIOSPGCTSUJNI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.